molecular formula C7H8N2O B6523039 2-(prop-2-en-1-yloxy)pyrimidine CAS No. 13444-15-0

2-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B6523039
CAS No.: 13444-15-0
M. Wt: 136.15 g/mol
InChI Key: TXQRDCCBPHMCJZ-UHFFFAOYSA-N
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Description

2-(prop-2-en-1-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yloxy group Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with prop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and may require a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yloxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

2-(prop-2-en-1-yloxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Pyrimidine derivatives are often explored for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: This compound has a pyridin-2-yl group instead of a prop-2-en-1-yloxy group.

    4,5-disubstituted pyrimidines: These compounds have substitutions at the 4 and 5 positions of the pyrimidine ring.

    Imidazo[1,2-a]pyrimidines: These compounds feature an imidazo ring fused to the pyrimidine ring.

Uniqueness

2-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of the prop-2-en-1-yloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-prop-2-enoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQRDCCBPHMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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